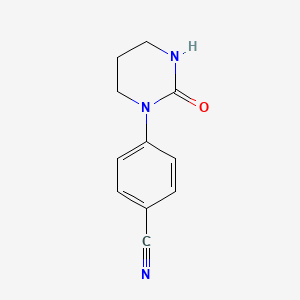

4-(2-Oxo-1,3-diazinan-1-yl)benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(2-Oxo-1,3-diazinan-1-yl)benzonitrile” is a chemical compound with the CAS Number: 163918-99-8 . It has a molecular weight of 201.23 and its molecular formula is C11H11N3O . The compound is typically stored at room temperature and is available in powder form .

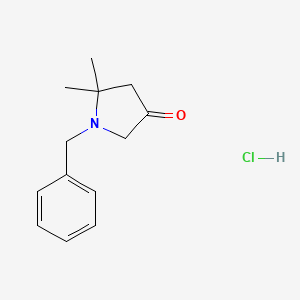

Molecular Structure Analysis

The IUPAC name for this compound is 4-(2-oxotetrahydropyrimidin-1(2H)-yl)benzonitrile . The InChI code for this compound is 1S/C11H11N3O/c12-8-9-2-4-10(5-3-9)14-7-1-6-13-11(14)15/h2-5H,1,6-7H2,(H,13,15) .

科学的研究の応用

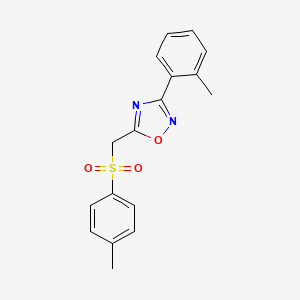

Microbial-Mediated Abiotic Transformation

The microbial-mediated abiotic formation and transformation of various sulfonamide drugs, including transformations involving aromatic amines under denitrifying conditions, have been studied. This research is significant in understanding the environmental behavior and transformation of these compounds (Nödler, Licha, Barbieri, & Pérez, 2012).

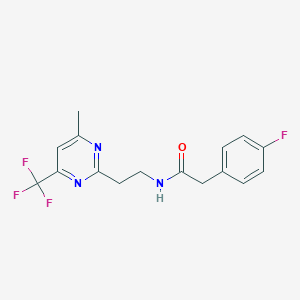

Pharmaceutical Synthesis Optimization

Optimization of the synthesis process, specifically through unsymmetrical Hantzsch reactions, is crucial in the manufacture of pharmaceutical compounds. This involves the careful control of reagent addition and yield optimization, as exemplified in the synthesis of potassium-channel openers for urinary incontinence treatment (Hopes, Parker, & Patel, 2006).

Androgen Receptor Antagonists

Compounds such as 4-[3,5-dioxo-11-oxa-4,9-diazatricyclo[5.3.1.0(2,6)]undec-4-yl]-2-trifluoromethyl-benzonitriles have been synthesized and investigated for their potential as androgen receptor antagonists, demonstrating significant in vitro and in vivo potency (Xiao et al., 2010).

Intermediate in HIV-1 Inhibitors

The synthesis of intermediates like 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, crucial for developing HIV-1 reverse transcriptase inhibitors, highlights the importance of such compounds in antiviral research (Ju Xiu-lia, 2015).

Electrocyclic Reactions and Diastereoselectivity

Research into trapping oxonium ylides with Michael acceptors, including the use of 4-oxo-enoates, has been explored for its potential in creating α-hydroxyesters with high diastereoselectivity. This is important for synthesizing various organic compounds (Han et al., 2011).

Selective Androgen Receptor Modulators

The synthesis of derivatives like 4-(5-oxopyrrolidine-1-yl)benzonitrile and its evaluation as a selective androgen receptor modulator (SARM) demonstrates its potential in therapeutics for conditions like muscle wasting and CNS disorders (Aikawa et al., 2017).

Lithium Ion Battery Technology

In the field of energy storage, compounds like 4-(Trifluoromethyl)-benzonitrile have been utilized as novel electrolyte additives for high voltage lithium ion batteries, showing promise in enhancing cyclic stability and performance (Huang et al., 2014).

Safety and Hazards

The safety information for “4-(2-Oxo-1,3-diazinan-1-yl)benzonitrile” includes several hazard statements: H302, H315, H319, H335 . The compound also has several precautionary statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

特性

IUPAC Name |

4-(2-oxo-1,3-diazinan-1-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c12-8-9-2-4-10(5-3-9)14-7-1-6-13-11(14)15/h2-5H,1,6-7H2,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHLNECAEDCZHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)N(C1)C2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Chlorophenyl)methyl]-8-(3-methoxypropylamino)-3,7-dimethylpurine-2,6-dione](/img/structure/B2418832.png)

![methyl 2-(8-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2418834.png)

![7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![8-(3-(1H-imidazol-1-yl)propyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2418843.png)